3-iodo-6-nitro-1H-indole
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Overview
Description
3-Iodo-6-nitro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely recognized for their biological and pharmacological activities The structure of this compound consists of an indole core with an iodine atom at the third position and a nitro group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-6-nitro-1H-indole typically involves the iodination of 6-nitroindole. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the third position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-6-nitro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The indole ring can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of 3-substituted-6-nitroindoles.
Reduction: Formation of 3-iodo-6-aminoindole.
Oxidation: Formation of various oxidized indole derivatives.
Scientific Research Applications
3-Iodo-6-nitro-1H-indole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biological Studies: Employed in studies investigating the biological activity of indole derivatives, including their role as enzyme inhibitors or receptor modulators.
Material Science: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 3-iodo-6-nitro-1H-indole depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. For example, indole derivatives are known to inhibit enzymes like indoleamine 2,3-dioxygenase, which plays a role in immune regulation. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
3-Iodo-1H-indole: Lacks the nitro group, making it less reactive in certain chemical transformations.
6-Nitro-1H-indole:
3-Bromo-6-nitro-1H-indole: Similar structure but with a bromine atom instead of iodine, which can influence its chemical behavior and biological activity.
Uniqueness: 3-Iodo-6-nitro-1H-indole is unique due to the presence of both iodine and nitro substituents, which confer distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Biological Activity
3-Iodo-6-nitro-1H-indole is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of both iodine and nitro substituents, which enhance its reactivity and potential for various applications in organic synthesis and drug development. The compound's molecular formula is C8H6IN2O2 with a molecular weight of approximately 290.05 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : The compound has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the immune response. This inhibition can lead to increased levels of tryptophan and downstream effects on immune modulation.
- Cytotoxic Effects : The nitro group in the structure can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to cytotoxic effects. This property is particularly relevant in cancer research, where such compounds are explored for their potential to induce apoptosis in tumor cells.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have demonstrated that derivatives of indole compounds, including this compound, possess anticancer properties. These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines .
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, with studies indicating effectiveness against specific bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
Case Study 1: Anticancer Effects
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against human breast cancer cells (MCF-7). The results revealed that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
A study focused on the antimicrobial properties of various indole derivatives found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to its ability to disrupt bacterial protein synthesis .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound | Key Features | Biological Activity |
---|---|---|
3-Iodo-1H-indole | Lacks nitro group | Lower reactivity; less potent |
6-Nitro-1H-indole | Lacks iodine | Moderate activity against cancer cells |
3-Bromo-6-nitro-1H-indole | Bromine instead of iodine | Similar but less effective than iodine |
Properties
IUPAC Name |
3-iodo-6-nitro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-7-4-10-8-3-5(11(12)13)1-2-6(7)8/h1-4,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYMWFCKFDGAFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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